molecular formula C13H11BrClN3 B12892084 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12892084
M. Wt: 324.60 g/mol
InChI Key: XAABQHVQZPGIOB-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, bromo, chloro, and nitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a suitable aromatic precursor to introduce the bromo and chloro substituents. This is followed by the formation of the pyrrole ring through a cyclization reaction, often using reagents like ammonium acetate and acetic acid under reflux conditions. The nitrile group can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrole derivatives with different functional groups replacing the bromo or chloro substituents.

Scientific Research Applications

2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and chloro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide
  • 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-methanol

Uniqueness

Compared to similar compounds, 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its reactivity and biological activity. The combination of bromo and chloro substituents also provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11BrClN3

Molecular Weight

324.60 g/mol

IUPAC Name

2-amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11BrClN3/c1-7-8(2)18(13(17)10(7)6-16)12-5-9(14)3-4-11(12)15/h3-5H,17H2,1-2H3

InChI Key

XAABQHVQZPGIOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=CC(=C2)Br)Cl)C

Origin of Product

United States

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